molecular formula C21H22N4OS3 B12022452 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B12022452
M. Wt: 442.6 g/mol
InChI Key: HJWIXFKRFDLMTB-WSDLNYQXSA-N
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Description

2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a benzylsulfanyl group, and an isopropylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions. The final step involves the condensation of the intermediate with 4-isopropylbenzaldehyde to form the desired acetohydrazide derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically require controlled temperatures and may involve solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The thiadiazole ring and benzylsulfanyl group may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with sulfur-containing enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-ISOPROPYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the isopropylphenyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H22N4OS3

Molecular Weight

442.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22N4OS3/c1-15(2)18-10-8-16(9-11-18)12-22-23-19(26)14-28-21-25-24-20(29-21)27-13-17-6-4-3-5-7-17/h3-12,15H,13-14H2,1-2H3,(H,23,26)/b22-12+

InChI Key

HJWIXFKRFDLMTB-WSDLNYQXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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